molecular formula C17H15Cl2NO2 B3359657 3,6-Bis(2-chloroethoxy)acridine CAS No. 87040-78-6

3,6-Bis(2-chloroethoxy)acridine

Cat. No.: B3359657
CAS No.: 87040-78-6
M. Wt: 336.2 g/mol
InChI Key: URBATQXKBHCNSB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,6-Bis(2-chloroethoxy)acridine typically involves the reaction of acridine with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction . The general reaction scheme can be represented as follows:

Acridine+2(2-chloroethanol)This compound+2HCl\text{Acridine} + 2 \text{(2-chloroethanol)} \rightarrow \text{this compound} + 2 \text{HCl} Acridine+2(2-chloroethanol)→this compound+2HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

3,6-Bis(2-chloroethoxy)acridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,6-Bis(2-chloroethoxy)acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, affecting processes such as replication and transcription . The compound may also inhibit enzymes like topoisomerases, which are involved in DNA unwinding and replication . These interactions make it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

3,6-Bis(2-chloroethoxy)acridine can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other acridine derivatives .

Properties

IUPAC Name

3,6-bis(2-chloroethoxy)acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c18-5-7-21-14-3-1-12-9-13-2-4-15(22-8-6-19)11-17(13)20-16(12)10-14/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBATQXKBHCNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCl)C=C21)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603268
Record name 3,6-Bis(2-chloroethoxy)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87040-78-6
Record name 3,6-Bis(2-chloroethoxy)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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